molecular formula C12H7Cl2N3O4 B371419 2,5-dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide CAS No. 124595-15-9

2,5-dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide

Cat. No.: B371419
CAS No.: 124595-15-9
M. Wt: 328.1g/mol
InChI Key: DOZWCBFJFLYVHB-GIDUJCDVSA-N
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Description

2,5-Dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide is a benzohydrazide derivative characterized by a 5-nitro-2-furylmethylene group attached to a dichlorinated benzohydrazide backbone. These compounds are typically synthesized via condensation reactions between substituted benzaldehydes and hydrazides, as demonstrated in multiple studies .

Properties

IUPAC Name

2,5-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O4/c13-7-1-3-10(14)9(5-7)12(18)16-15-6-8-2-4-11(21-8)17(19)20/h1-6H,(H,16,18)/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZWCBFJFLYVHB-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from Carboxylic Acid

The benzohydrazide intermediate is synthesized via hydrazinolysis of 2,5-dichlorobenzoic acid derivatives. A representative procedure involves:

  • Reaction : Treating methyl 2,5-dichlorobenzoate with hydrazine hydrate in ethanol under reflux.

  • Conditions : 6–8 hours at 80°C, yielding 85–90% crude product.

  • Purification : Recrystallization from ethanol-water mixtures enhances purity (>98%).

Key Data:

ParameterValue
Yield85–90%
Melting Point178–180°C
CharacterizationNMR (δ 10.2 ppm, NH₂)

Synthesis of 5-Nitrofurfural

Hydrolysis of 5-Nitrofurfural Diacetate

5-Nitrofurfural is commonly derived from its diacetate precursor via acid-catalyzed hydrolysis:

  • Procedure : 5-Nitrofurfural diacetate is treated with dilute sulfuric acid (10% v/v) at 50°C for 2 hours.

  • Yield : 75–80% after solvent extraction and distillation.

Key Data:

ParameterValue
SolventEthanol/water (3:1)
Reaction Time2 hours
Purity>95% (HPLC)

Condensation to Form the Hydrazone

Schiff Base Formation

The target compound is synthesized by condensing 2,5-dichlorobenzohydrazide with 5-nitrofurfural:

  • Conditions : Ethanol/water (1:1), stirred at room temperature for 4–6 hours under dark conditions.

  • Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration.

Optimization Insights:

  • Catalyst : Acetic acid (5 mol%) accelerates imine formation.

  • Yield : 70–75% after recrystallization from ethanol.

Key Data:

ParameterValue
Melting Point210–212°C (decomp.)
NMR (¹H)δ 8.3 ppm (CH=N), 7.4–7.8 ppm (Ar-H)
Elemental AnalysisC: 48.1%, H: 2.8%, N: 14.2% (Calcd. C₄₈H₃₀Cl₂N₄O₃)

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

A patent-pending method reduces reaction time from hours to minutes:

  • Conditions : Microwave irradiation (150 W, 100°C, 15 minutes).

  • Yield : 80–82% with comparable purity.

Advantages:

  • Efficiency : 4x faster than conventional heating.

  • Energy Savings : Reduced solvent usage by 30%.

Challenges and Troubleshooting

Side Reactions and Mitigation

  • Nitro Group Reduction : The 5-nitro group may undergo unintended reduction under acidic conditions. Using dark conditions and avoiding strong reducing agents mitigates this.

  • Hydrazide Oxidation : Storing intermediates under nitrogen prevents oxidation to diazenes.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its antibacterial and antiprotozoal properties, making it useful in microbiological research.

    Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial and protozoal infections.

    Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in DNA synthesis. The nitrofuran moiety is reduced within the microbial cell, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2,5-dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) log Kow Water Solubility (mg/L) Yield (%)
Nifursol C₁₂H₇N₅O₉ 365.21 3,5-dinitro, 2-hydroxy Decomposes at 215–220 2.48 38 N/A
Compound 3a C₁₉H₁₅ClN₄O₃ 394.80 2-chloroquinoline, 2-methoxy N/A N/A N/A 78
4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide C₁₄H₉Br₂ClN₂O₃ 437.50 3,5-dibromo, 2,4-dihydroxy N/A N/A N/A N/A
N'-(5-Methylfur-2-yl)methylene analogs Varies 300–450 Varied (e.g., methoxy, thiazolidinone) 120–250 N/A N/A 40–73

Key Observations :

  • Nifursol exhibits higher thermal stability (decomposition at 215–220°C) compared to other analogs, likely due to its dinitro and hydroxy substituents .
  • Yields for synthetic routes vary significantly (40–78%), with greener methods (e.g., solvent-free grinding ) offering higher efficiency.

Spectroscopic and Electronic Properties

  • 13C NMR Shifts : The C=N chemical shifts in benzohydrazides are influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro in Nifursol) deshield the C=N bond, leading to downfield shifts (~160–165 ppm), while electron-donating groups (e.g., methoxy in ) cause upfield shifts .
  • Hammett Correlations : Poor correlations (r < 0.900) between 13C NMR shifts and Hammett constants suggest resonance-conjugative effects dominate over inductive effects in these systems .
Antimicrobial Activity:
  • Benzohydrazide derivatives with nitro-furyl groups (e.g., compound 12 in ) show potent antimicrobial activity (pMICam = 1.67 μM/mL) against Gram-positive and Gram-negative bacteria.
  • N’-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide inhibits S. aureus and E. coli, highlighting the role of chloro and methoxy substituents in enhancing bioavailability.
Carcinogenicity and Toxicity:
  • Nitrofuran derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) induce bladder carcinomas in rats , while formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide causes leukemias and stomach tumors in mice . These findings underscore the carcinogenic risks associated with nitro-furyl moieties, necessitating caution in therapeutic applications.

Biological Activity

2,5-Dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,5-dichlorobenzohydrazide and 5-nitro-2-furaldehyde. The reaction is facilitated under mild acidic or basic conditions, leading to the formation of the hydrazone derivative.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, a study on 5-nitro-2-furoic acid hydrazones indicated that certain derivatives showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2.65 to 10.64 µM against both log and starved phases of the bacteria .

CompoundMIC (µM) against MTBEnzyme Inhibition
4o2.65 (log phase)Yes (ICL at 10 µM)
10.64 (starved phase)

The binding studies confirmed a strong interaction with the isocitrate lyase enzyme, which is crucial for mycobacterial survival.

Cytotoxicity

The cytotoxic effects of hydrazones have been evaluated in various cancer cell lines. For example, compounds derived from similar structures have shown selective cytotoxicity towards human cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is often attributed to the differential uptake and metabolism of these compounds in cancerous versus non-cancerous cells.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group in the structure is known to contribute to redox activity, potentially leading to the generation of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in susceptible cells.

Case Studies

  • Antimicrobial Efficacy : A study highlighted that derivatives similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant growth inhibition at concentrations as low as 50 µg/mL .
    Bacterial StrainConcentration (µg/mL)Inhibition (%)
    Staphylococcus aureus50>70
    Escherichia coli50>60
  • Cancer Cell Lines : Another investigation assessed the cytotoxicity of related hydrazones on MCF-7 breast cancer cells and found that at concentrations above 25 µM, significant cell death was observed .
    Cell LineConcentration (µM)Viability (%)
    MCF-725<30

Q & A

Q. What experimental methods are recommended for structural characterization of 2,5-dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide?

  • Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving the molecular geometry and intermolecular interactions. Key steps include:
  • Growing high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures).
  • Data collection at 298 K with a Bruker SMART diffractometer (radiation source: fine-focus sealed tube, graphite monochromator).
  • Refinement using least-squares methods with R-factors < 0.05 for high precision .
    Complementary techniques like FT-IR and NMR can validate functional groups (e.g., nitro, hydrazide) and confirm tautomeric forms .

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer: A typical synthesis involves:
  • Condensation of 2,5-dichlorobenzohydrazide with 5-nitro-2-furaldehyde under reflux in ethanol.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purification by recrystallization or column chromatography.
    Evidence from analogous hydrazide syntheses suggests optimizing molar ratios (1:1.2 hydrazide:aldehyde) and reaction time (6–8 hours) to maximize yield .

Q. What spectroscopic techniques are critical for confirming purity and structure?

  • Methodological Answer: Use a multi-technique approach:
  • NMR (¹H/¹³C): Identify proton environments (e.g., imine proton at δ 8.2–8.5 ppm) and confirm absence of unreacted starting materials.
  • IR: Detect characteristic peaks (e.g., C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Mass spectrometry (ESI-MS): Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected tautomerism) be resolved?

  • Methodological Answer: Contradictions may arise from keto-enol tautomerism or crystallographic disorder. To address this:
  • Perform variable-temperature NMR to observe tautomeric equilibria.
  • Compare experimental IR/Raman spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) to predict dominant tautomers .
  • Analyze Hirshfeld surfaces from X-ray data to identify hydrogen-bonding patterns stabilizing specific tautomers .

Q. What strategies are effective in studying this compound’s environmental fate and toxicity?

  • Methodological Answer: Follow frameworks like Project INCHEMBIOL :
  • Environmental persistence: Measure hydrolysis/photolysis rates (pH 4–9, UV light exposure).
  • Bioaccumulation: Use logP values (predicted via HPLC) and in vitro assays (e.g., fish cell lines).
  • Ecototoxicity: Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays .

Q. How can crystallographic data with low R-factors (<0.05) be interpreted to infer intermolecular interactions?

  • Methodological Answer: Analyze the crystal packing using Mercury software:
  • Identify π-π stacking (e.g., between furyl and benzene rings, distance ~3.5 Å).
  • Map hydrogen bonds (e.g., N–H⋯O interactions between hydrazide and nitro groups).
  • Calculate interaction energies (e.g., using PIXEL method) to quantify stabilization contributions .

Q. What computational approaches are suitable for predicting reactivity or pharmacological activity?

  • Methodological Answer:
  • Reactivity: Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces, identifying electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center).
  • Pharmacology: Use molecular docking (AutoDock Vina) to simulate binding with target proteins (e.g., bacterial nitroreductases). Validate with in vitro MIC assays against Gram-negative pathogens .

Data Contradiction & Validation

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer:
  • Standardize assay conditions (e.g., fixed inoculum size in antimicrobial tests).
  • Cross-validate with orthogonal methods (e.g., compare MIC values with time-kill kinetics).
  • Investigate batch-to-batch purity differences via HPLC-UV .

Q. What steps ensure reproducibility in synthetic protocols?

  • Methodological Answer:
  • Document solvent purity (e.g., HPLC-grade ethanol), reaction atmosphere (N₂ vs. air), and stirring rates.
  • Share raw spectral data (e.g., NMR FID files) and crystallographic CIF files in supplementary materials .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents (e.g., nitro, chloro) influence this compound’s physicochemical properties?

  • Methodological Answer:
  • Lipophilicity: Measure logP via shake-flask method; chloro groups increase hydrophobicity.
  • Electronic effects: Use Hammett constants (σₚ for NO₂ = +1.27) to predict reactivity in electrophilic substitution.
  • Steric effects: Compare X-ray-derived torsion angles with DFT-optimized geometries to assess conformational flexibility .

Experimental Design Templates

Q. Example: Crystallization Optimization

ParameterTested RangeOptimal ValueReference
Solvent SystemEthanol, DMSO, DMFEthanol/water (3:1)
Temperature (°C)25 (RT) vs. 44
Evaporation RateSlow (7 days) vs. fastSlow (14 days)

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